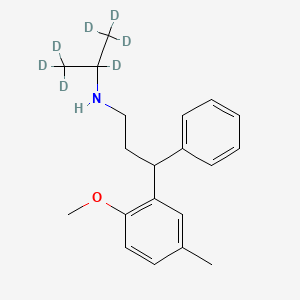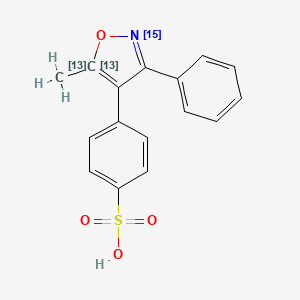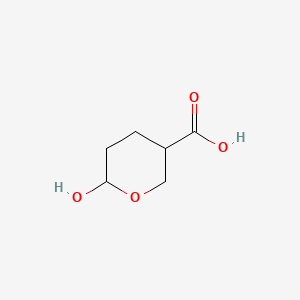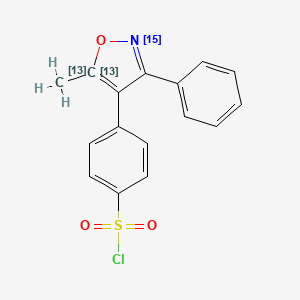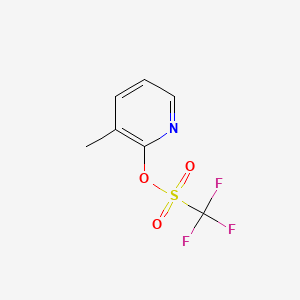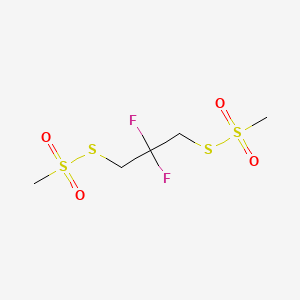
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate is a chemical compound with the molecular formula C5H10F2O4S4 and a molecular weight of 300.39 g/mol . This compound is characterized by the presence of two fluorine atoms and two methanethiosulfonate groups attached to a propanediyl backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate typically involves the reaction of 2,2-difluoropropane-1,3-diol with methanethiosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonate groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiosulfonate groups, leading to the formation of various derivatives. Typical reagents include nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while nucleophilic substitution with amines produces sulfonamide derivatives.
Scientific Research Applications
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate has several scientific research applications:
Biology: This compound is employed in the study of protein modification and labeling due to its ability to react with thiol groups in proteins.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.
Mechanism of Action
The mechanism of action of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate involves its reactivity with thiol groups in proteins and other biomolecules. The methanethiosulfonate groups can form covalent bonds with thiol groups, leading to the modification of protein structure and function. This reactivity is exploited in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate can be compared with other similar compounds, such as:
1,3-Propanediyl Bismethanethiosulfonate: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,3-(2,2-Dichloropropanediyl) Bismethanethiosulfonate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
1,3-(2,2-Difluoropropanediyl) Bis(2-methanethiosulfonate): Similar structure but with additional methanethiosulfonate groups, affecting its reactivity and use in research.
The uniqueness of this compound lies in its specific combination of fluorine atoms and methanethiosulfonate groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2,2-difluoro-1,3-bis(methylsulfonylsulfanyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O4S4/c1-14(8,9)12-3-5(6,7)4-13-15(2,10)11/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXCEGWZMGZPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(CSS(=O)(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-77-9 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)
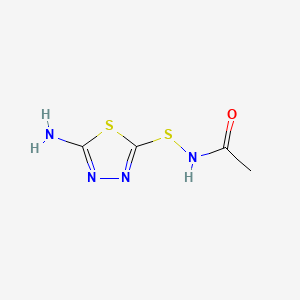

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
